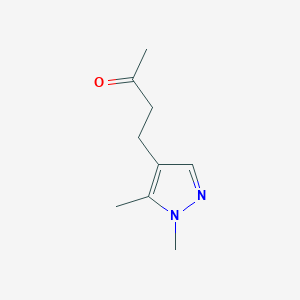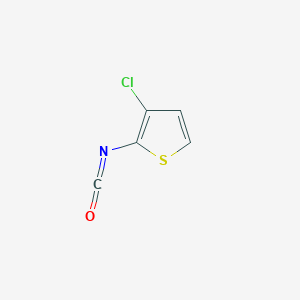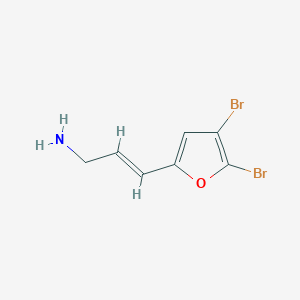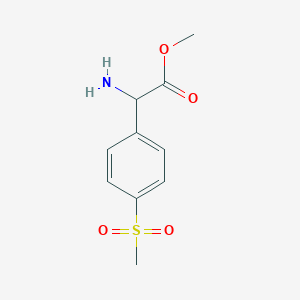![molecular formula C8H13Cl2N3O2 B13610538 methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)
methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride is a nitrogen-containing heterocyclic compound. This compound is characterized by its imidazo[4,5-c]pyridine core, which is a fused bicyclic structure containing both pyridine and imidazole rings. The presence of the carboxylate group and the dihydrochloride salt form enhances its solubility and stability, making it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
The synthesis of methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and amines.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Aplicaciones Científicas De Investigación
Methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .
Comparación Con Compuestos Similares
Methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride can be compared with other similar compounds such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Indole derivatives: Indole-based compounds share structural similarities and are widely studied for their pharmacological properties.
Pyrazole derivatives: These compounds are known for their diverse biological activities and are used in various medicinal chemistry applications
Propiedades
Fórmula molecular |
C8H13Cl2N3O2 |
|---|---|
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
methyl (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5;;/h4,6,9H,2-3H2,1H3,(H,10,11);2*1H/t6-;;/m1../s1 |
Clave InChI |
VZGPIWGYHZWSSY-QYCVXMPOSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC2=C(CN1)NC=N2.Cl.Cl |
SMILES canónico |
COC(=O)C1CC2=C(CN1)NC=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)








![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)

![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)

